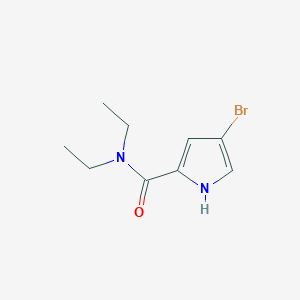

4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide

Descripción

4-Bromo-N,N-diethyl-1H-pyrrole-2-carboxamide is a pyrrole-derived compound characterized by a bromine substituent at the 4-position of the pyrrole ring and a diethyl carboxamide group at the 2-position. This structural motif is significant in medicinal and materials chemistry due to the electron-withdrawing bromine atom and the carboxamide group, which influence reactivity, solubility, and intermolecular interactions.

Propiedades

IUPAC Name |

4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O/c1-3-12(4-2)9(13)8-5-7(10)6-11-8/h5-6,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOVQMGABONHHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CN1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide can be achieved through several synthetic routes. One common method involves the bromination of N,N-diethyl-1H-pyrrole-2-carboxamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures. The bromination reaction results in the formation of 4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide with good yields.

Análisis De Reacciones Químicas

4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, the reaction with an amine in the presence of a base can lead to the formation of a new amide derivative.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding amine or alcohol derivatives.

Aplicaciones Científicas De Investigación

4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block for the synthesis of various biologically active molecules. It serves as a precursor for the development of potential drug candidates targeting different diseases.

Biological Studies: The compound is used in biological assays to study its effects on different biological targets, including enzymes, receptors, and cellular pathways.

Chemical Biology: It is employed in chemical biology research to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials with specific properties for industrial applications.

Mecanismo De Acción

The mechanism of action of 4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide depends on its specific biological target. In general, the compound can interact with enzymes or receptors, leading to the modulation of their activity. The bromine atom and the diethylamino group in the structure play a crucial role in the binding affinity and specificity of the compound towards its target. The exact molecular pathways involved in its mechanism of action can vary depending on the specific application and target.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table compares 4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide with key analogues, highlighting substituent variations and their implications:

Physicochemical Properties

- Lipophilicity : The diethyl carboxamide group increases hydrophobicity compared to dimethyl (logP ~1.8 vs. ~1.2) or hydroxylphenyl derivatives, influencing membrane permeability in drug design .

- Thermal Stability : Analogues like 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide exhibit melting points >150°C, suggesting that the diethyl variant may similarly resist thermal degradation .

Actividad Biológica

4-Bromo-N,N-diethyl-1H-pyrrole-2-carboxamide is a pyrrole derivative notable for its diverse biological activities, particularly in the antimicrobial and antifungal domains. This compound features a bromine atom at the 4-position and diethylamino substituents, which significantly influence its chemical properties and biological interactions. The following sections will detail its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of 4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide is primarily attributed to its ability to interact with specific biological targets, such as enzymes or receptors. The bromine atom and diethylamino group enhance the compound's binding affinity and specificity towards these targets. The precise molecular pathways involved may vary based on the application, but they generally involve modulation of enzyme activity or receptor signaling pathways.

Biological Activity

Research indicates that 4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide exhibits significant antimicrobial and antifungal activities. It has shown potential efficacy against various pathogens, including Mycobacterium tuberculosis, suggesting its utility in treating tuberculosis.

Antimicrobial Activity

A summary of the compound's antimicrobial efficacy is presented in Table 1.

| Pathogen | Activity | MIC (μg/mL) |

|---|---|---|

| Mycobacterium tuberculosis | Potent | < 0.016 |

| Staphylococcus aureus | Moderate | 8 |

| Candida albicans | Significant | 4 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies for pyrrole derivatives suggest that modifications to the pyrrole ring and carboxamide group can significantly impact biological activity. For instance, substituents such as phenyl or pyridyl groups with electron-withdrawing characteristics have been associated with enhanced anti-tuberculosis activity .

Key Findings

- Compounds with bulky substituents on the carboxamide exhibited improved activity against drug-resistant strains.

- The presence of hydrogens on the pyrrole ring was found crucial for maintaining potency; modifications that removed these hydrogens significantly reduced activity .

Case Studies

- Anti-Tuberculosis Efficacy : A study evaluated various pyrrole-2-carboxamides, including 4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide, against drug-resistant M. tuberculosis. The results indicated that compounds with specific substituents showed promising anti-TB activity, with some achieving MIC values as low as <0.016 μg/mL .

- Molecular Dynamics Simulations : In silico studies have provided insights into the binding characteristics of pyrrole derivatives with HBV core proteins. These simulations revealed that structural features of pyrrole inhibitors significantly influence their binding interactions, which could be applied to optimize compounds like 4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide for enhanced efficacy against viral targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.